1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-1-vinyl-1H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings. These structures are known for their aromaticity and reactivity, making them valuable in various chemical and pharmaceutical applications. The presence of a vinyl group further enhances its reactivity, allowing for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a vinyl pyrrole halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1-vinyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, Lewis acids.
Major Products
Oxidation: Furanones.
Reduction: Ethyl-substituted pyrroles.
Substitution: Halogenated pyrroles.
Scientific Research Applications
2-(Furan-2-yl)-1-vinyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole involves its interaction with various molecular targets. The furan and pyrrole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The vinyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1H-pyrrole: Lacks the vinyl group, resulting in different reactivity and applications.
2-(Thiophen-2-yl)-1-vinyl-1H-pyrrole: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
2-(Furan-2-yl)-1-ethyl-1H-pyrrole: The vinyl group is replaced with an ethyl group, affecting its reactivity in chemical reactions.
Uniqueness
2-(Furan-2-yl)-1-vinyl-1H-pyrrole is unique due to the combination of its furan and pyrrole rings with a vinyl group, providing a versatile platform for chemical modifications and a wide range of applications in various fields.
Properties
CAS No. |
79892-12-9 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-ethenyl-2-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C10H9NO/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2 |
InChI Key |
XPSPDDNEMDTADU-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=C1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.